1,2-Dichlorotetrafluorocyclobutene-1

Description

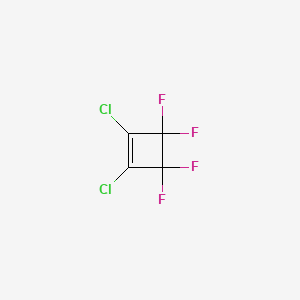

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIKRWJVIBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1(F)F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191137 | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-93-5 | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1,2 Dichlorotetrafluorocyclobutene 1

Catalytic Gas--Phase Fluorination Routes

A notable strategy for the preparation of 1,2-Dichlorotetrafluorocyclobutene-1 involves the catalytic gas-phase fluorination of hexachlorobutadiene (HCBD) using anhydrous hydrogen fluoride (HF) acs.org. This process has been the subject of extensive research to identify suitable catalysts and elucidate the reaction pathway acs.org.

The direct fluorination of HCBD with anhydrous HF in the gas phase represents an economically viable synthetic route for this compound acs.org. The success of this method is heavily reliant on the development of highly active and selective catalysts.

Research into catalyst systems for the gas-phase fluorination of HCBD has predominantly focused on chromium-based catalysts. A series of CrOx/ZnO catalysts prepared using a precipitation method have been investigated. Among these, the Cr-Ni-Zn catalyst system has demonstrated the highest activity, achieving a yield of 90% for this compound through a multiple cycle reaction acs.org. The excellent catalytic performance of the Cr-Ni-Zn catalyst is attributed to the presence of more CrOxFy species, a higher oxygen concentration, and a widely distributed acid strength on its surface acs.org.

The addition of various metal promoters to the Cr/Zn catalyst system has been shown to significantly improve its catalytic properties. In a study of Cr/M/Zn catalysts, where M represents Ni, Co, Cu, In, or Al, the Cr/Ni/Zn catalyst exhibited the best catalytic activity at 390 °C. In contrast, the Cr/Co/Zn catalyst showed the highest selectivity for this compound at 350 °C.

While not specifically studied for HCBD fluorination, CrOx-Y2O3 catalysts have proven to be active in the vapor phase fluorination of other chlorinated hydrocarbons, suggesting their potential applicability in this synthesis as well.

The introduction of promoters to chromium-based catalysts plays a crucial role in enhancing their performance in the fluorination of HCBD. The effects of Ni, Cu, In, and Al as promoters for CrOx/ZnO catalysts have been studied, with Ni being a key component in the most active catalyst formulation, Cr-Ni-Zn acs.org. The enhanced performance of the Ni-promoted catalyst is linked to favorable surface properties, including a higher concentration of active CrOxFy species acs.org.

A comparative study of Cr/M/Zn catalysts where M = Ni, Co, Cu, In, Al, revealed distinct effects of each promoter. The Cr/Ni/Zn catalyst demonstrated the highest activity, while the Cr/Co/Zn catalyst was superior in terms of selectivity for the desired product. This indicates that the choice of promoter can be tailored to optimize for either reaction rate or product purity. Zinc, often used as a dopant, is known to promote chromium dispersion, which leads to the formation of more active centers for the Cl/F exchange reaction researchgate.net. Other promoters like magnesium and nickel can increase the surface area and catalytic activity by preventing the crystallization of chromium oxide researchgate.net.

Interactive Data Table: Comparison of Promoters on Cr/Zn Catalyst Performance

| Promoter (M in Cr/M/Zn) | Optimal Temperature (°C) | Key Performance Metric |

|---|---|---|

| Ni | 390 | Highest Activity |

| Co | 350 | Highest Selectivity |

| Cu | - | Studied |

| In | - | Studied |

| Al | - | Studied |

The treatment of catalysts with prefluorination agents prior to the reaction can significantly influence their catalytic performance. The effect of various fluorinating agents, including HF, 95%HF + 5%Cl2, 95%HF + 5%O2, CF2O, and CF2Cl2, on the performance of a Cr/Co/Zn catalyst has been investigated.

Compared to pre-treatment with gaseous HF alone, the catalytic performance of the Cr/Co/Zn catalyst was considerably increased after treatment with HF + O2 and CF2O. Conversely, prefluorination with HF + Cl2 and CF2Cl2 showed little effect on the catalyst's performance. These findings suggest that the choice of prefluorination agent can be a critical parameter in maximizing the efficiency of the catalyst.

Interactive Data Table: Effect of Prefluorination Agents on Cr/Co/Zn Catalyst

| Prefluorination Agent | Effect on Catalytic Performance |

|---|---|

| HF | Baseline |

| 95%HF + 5%Cl2 | Little Effect |

| 95%HF + 5%O2 | Considerably Increased |

| CF2O | Considerably Increased |

| CF2Cl2 | Little Effect |

The synthesis of this compound from HCBD is a multi-step process. A proposed reaction pathway, supported by both experimental results and theoretical calculations, suggests a sequence of fluorination and cyclization reactions acs.org. The initial steps involve the vapor-phase catalytic fluorination of HCBD to form (E/Z)-2,3-dichlorohexafluoro-2-butene, promoted by a Cr-based catalyst epa.gov.

Further studies combining experimental data with theoretical calculations have been conducted to provide a more detailed understanding of the reaction mechanism acs.org. These investigations are crucial for optimizing reaction conditions and catalyst design to improve the yield and selectivity of the desired product.

A significant challenge in industrial catalytic processes is the deactivation of the catalyst over time. For chromium-based fluorination catalysts, a common cause of deactivation is the deposition of carbonaceous materials, or coke, on the catalyst surface googleapis.com. This is particularly prevalent in the production of halogenated hydrocarbons that contain hydrogen googleapis.com.

Strategies for regenerating deactivated catalysts are therefore of great importance. For chromium-based catalysts, the selection of heat treatment conditions during regeneration is critical googleapis.com. While specific regeneration protocols for the catalysts used in HCBD fluorination are not extensively detailed in the available literature, general approaches for coked catalysts often involve controlled oxidation to remove carbon deposits. For instance, regeneration of coked Fe-ZSM-5 catalysts used in methane dehydro-aromatization has been studied using oxidants like O2 or CO2 mdpi.com. The use of a mild oxidant such as CO2 is explored to avoid the high local heat that can damage the catalyst structure mdpi.com. Such principles could potentially be adapted for the regeneration of catalysts used in the synthesis of this compound.

Dechlorination of Chlorinated Cyclobutane (B1203170) Precursors

A primary route to this compound involves the synthesis and subsequent dechlorination of a saturated cyclobutane ring. This multi-step process is foundational in the production of the target compound.

One established pathway begins with the thermal cycloaddition of 1,1-dichloro-2,2-difluoroethylene. This dimerization reaction typically proceeds to form 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane. This saturated intermediate is then subjected to a dechlorination step to introduce the double bond, yielding this compound. The dehalogenation can be accomplished using reducing agents like zinc dust in a suitable solvent such as ethanol or methanol. orgsyn.org

Dimerization: Two molecules of 1,1-dichloro-2,2-difluoroethylene undergo a [2+2] cycloaddition to form the eight-membered ring precursor, 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane.

Dechlorination: The resulting tetrachlorotetrafluorocyclobutane is treated with a reducing agent, which selectively removes two chlorine atoms to form the desired cyclobutene (B1205218) product.

Table 1: Synthesis via Dimerization and Dechlorination

| Step | Reactant | Intermediate/Product | Reagents and Conditions |

| 1. Dimerization | 1,1-Dichloro-2,2-difluoroethylene | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | Thermal conditions |

| 2. Dechlorination | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | This compound | Zinc, Methanol/Ethanol |

Thermal codimerization offers another route, involving the reaction of two different haloalkenes. For instance, this compound can be generated through the codimerization of 2-chloropropene and 1,1-dichloro-2,2-difluoroethylene. This reaction is typically carried out at elevated temperatures, for example, 180 °C. However, this specific method has been reported to produce the target compound in a low yield of only 3.6%. acs.org

Alternative Synthetic Approaches (e.g., from 2,3-dichloro-1,1,4,4-tetrafluorobutadiene)

An alternative, though less common, synthetic pathway involves the cyclization of a butadiene derivative. Specifically, 2,3-dichloro-1,1,4,4-tetrafluorobutadiene can be heated to produce this compound. acs.org This electrocyclic ring-closure reaction requires significant thermal energy, with one reported procedure involving heating the reactant at 176 °C for 89 hours. acs.org The industrial applicability of this method is limited by the difficulty in obtaining the starting butadiene material and the lack of reported yield data for the reaction. acs.org

Table 2: Comparison of Alternative Synthetic Routes

| Method | Precursor(s) | Conditions | Reported Yield | Limitations |

| Codimerization | 2-Chloropropene and 1,1-Dichloro-2,2-difluoroethylene | 180 °C | 3.6% acs.org | Low yield |

| Cyclization | 2,3-dichloro-1,1,4,4-tetrafluorobutadiene | 176 °C, 89 hours | Not reported acs.org | Starting material is difficult to obtain acs.org |

Green Chemistry and Sustainable Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, research has been directed toward developing more environmentally friendly methods for synthesizing organofluorine compounds. benthamdirect.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Environmentally Benign Catalytic Systems

The development of green catalytic systems offers significant potential for the sustainable synthesis of halogenated compounds. For dehalogenation and dechlorination reactions, which are key steps in several synthetic routes to this compound, there is a move away from stoichiometric reducing agents like zinc towards catalytic methods.

Nickel-Based Catalysts: Nickel serves as a less expensive and more abundant alternative to precious metal catalysts like palladium for hydrodehalogenation reactions. mdpi.com Nickel-based systems, including Raney Ni and supported nickel catalysts, can effectively remove halogen atoms from organic molecules. mdpi.com These catalysts can be employed in processes that use molecular hydrogen or other reducing agents, potentially leading to cleaner and more efficient reactions. mdpi.com

Enzymatic Dehalogenation: Biocatalysis represents a frontier in green chemistry. Dehalogenating enzymes, found in various microorganisms, can remove halogens from organic compounds under mild, aqueous conditions. nih.govepa.gov While the direct application to fluorinated cyclobutene synthesis is still an area for research, these enzymatic systems demonstrate the potential for highly selective and environmentally benign dehalogenation processes. nih.govepa.gov

Solvent-Free or Environmentally Safer Solvent-Mediated Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). benthamdirect.comresearchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent (neat conditions) can significantly reduce waste and simplify product purification. researchgate.netmdpi.com For the synthesis of organofluorine compounds, solvent-free approaches are being explored, often induced by direct interactions between reactants without the need for heavy metal catalysts. mdpi.com Such protocols are noted for their efficiency, high atom economy, and reduced environmental impact. researchgate.net

Greener Solvents: When a solvent is necessary, the use of environmentally safer alternatives is preferred. Water and ionic liquids are examples of green solvents that are being investigated for organofluorine synthesis. benthamdirect.com These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental persistence compared to traditional organic solvents.

The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economically viable production methods in the future.

Iii. Mechanistic Organic Chemistry and Reactivity of 1,2 Dichlorotetrafluorocyclobutene 1

Reaction Mechanisms of Addition Reactions to the Double Bond

The reactivity of 1,2-Dichlorotetrafluorocyclobutene-1 is dominated by the chemistry of its carbon-carbon double bond. This bond, however, is significantly influenced by the presence of six strongly electronegative halogen atoms (four fluorine, two chlorine), which render the double bond electron-deficient. This electronic characteristic dictates the types of addition reactions it can undergo and the mechanisms that govern them.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile. libretexts.org The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org However, the double bond in this compound is severely deactivated by the strong electron-withdrawing inductive effects of the fluorine and chlorine substituents. msu.edu This deactivation makes the initial attack on an electrophile, the rate-determining step, energetically unfavorable, and thus, classic electrophilic additions are significantly less facile compared to those with simple alkenes. msu.edu

The addition of hydrogen halides (HX) to an alkene typically proceeds via an electrophilic mechanism where the initial step is the protonation of the double bond to form the most stable possible carbocation. chemistrysteps.comyoutube.com The stability of the carbocation intermediate follows the order: tertiary > secondary > primary. youtube.com In a hypothetical electrophilic addition to this compound, the proton (H⁺) from the hydrogen halide would add to one of the sp² carbons. The resulting carbocation's stability would be significantly compromised by the powerful electron-withdrawing halogen atoms attached to and near the cationic center. Consequently, this reaction is not expected to proceed readily under standard conditions.

Under conditions that promote free-radical mechanisms, such as in the presence of peroxides or UV light, the addition of HBr can proceed via a different pathway. libretexts.orglibretexts.org This free-radical addition is unique to HBr among the hydrogen halides. libretexts.org The mechanism involves the initial addition of a bromine radical (Br•) to the double bond to form the most stable carbon radical intermediate. chemistrysteps.comlibretexts.org The carbon radical then abstracts a hydrogen atom from another HBr molecule to give the final product and propagate the chain reaction. libretexts.org This pathway leads to an "anti-Markovnikov" regiochemistry, where the bromine atom adds to the less substituted carbon of the double bond. chemistrysteps.com

Acid-catalyzed hydration is another common electrophilic addition reaction for alkenes, typically requiring a strong acid catalyst like sulfuric acid to protonate water, forming the hydronium ion (H₃O⁺). youtube.comyoutube.com The mechanism begins with the alkene's π-bond attacking a proton from the hydronium ion to generate a carbocation intermediate. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbocation. libretexts.org A final deprotonation step yields the alcohol product and regenerates the acid catalyst. libretexts.org

For this compound, this reaction is highly improbable under typical acid-catalyzed conditions. The initial protonation of the highly electron-deficient double bond is the primary barrier, as the molecule's substituents strongly resist the formation of an adjacent positive charge. msu.edu Therefore, standard acid-catalyzed hydration is not a viable pathway for converting this compound into an alcohol.

In contrast to the difficulty of electrophilic additions, this compound readily undergoes addition reactions initiated by γ-radiation. These reactions proceed via a free-radical mechanism. The radiation-induced addition of ethers such as tetrahydrofuran (B95107), dioxane, and diethyl ether has been studied.

The addition of tetrahydrofuran to this compound under γ-ray irradiation yields the 1:1 adduct, 2-(1,2-dichlorotetrafluorocyclobutyl)tetrahydrofuran, in excellent yield. However, the reaction with dioxane primarily yields the dehydrochlorinated 1:1 adduct, 2-(2-chlorotetrafluoro-1-cyclobutenyl)dioxane. The reaction with diethyl ether produces a mixture of the 1:1 adduct, the dehydrochlorinated 1:1 adduct, and corresponding 1:2 adducts. The reactivity trend for the ethers was found to be: tetrahydrofuran > diethyl ether > dioxane.

Table 1: Products of Radiation-Induced Addition of Ethers to this compound

| Reactant Ether | Main Products |

| Tetrahydrofuran | 2-(1,2-Dichlorotetrafluorocyclobutyl)tetrahydrofuran (1:1 adduct) |

| Dioxane | 2-(2-Chlorotetrafluoro-1-cyclobutenyl)dioxane (Dehydrochlorinated 1:1 adduct) |

| Diethyl Ether | Mixture of 1:1 adduct, dehydrochlorinated 1:1 adduct, and 1:2 adducts |

Similar radiation-induced radical additions have also been carried out with various alcohols.

The electron-deficient nature of the double bond in this compound makes it susceptible to attack by nucleophiles. These reactions can proceed through an addition-elimination mechanism, which results in the net substitution of one of the chlorine atoms. In this two-stage process, the nucleophile first adds to the double bond, breaking the π-bond and forming an anionic intermediate. In the second step, a leaving group (in this case, a chloride ion) is eliminated, reforming the double bond.

The reaction of this compound with diphenylphosphine (B32561) serves as a clear example of its reactivity towards nucleophiles and the influence of the reaction medium on the outcome. The reaction pathway is highly dependent on whether a solvent is used.

When the reaction is conducted in a dimethyl formamide (B127407) solvent, both mono- and 1,2-disubstituted products are formed. In contrast, when the same reactants are reacted neat (without a solvent), a different set of products is obtained, namely hydrogen chloride, trifluorodiphenylphosphorane, and diphenylphosphinic fluoride. This suggests that the solvent plays a crucial role in mediating the reaction pathway, likely favoring the nucleophilic addition-elimination route to give substitution products, whereas the neat reaction leads to more complex decomposition or rearrangement pathways.

Table 2: Solvent-Dependent Reactivity of this compound with Diphenylphosphine

| Reaction Condition | Products |

| With Dimethyl Formamide (Solvent) | Mono- and 1,2-disubstituted derivatives |

| Without Solvent (Neat) | Hydrogen chloride, Trifluorodiphenylphosphorane, Diphenylphosphinic fluoride |

Nucleophilic Substitution and Addition-Elimination Pathways

Reactions with Amines and Azides

The reactivity of this compound with nitrogen-based nucleophiles such as amines and azides is characterized by nucleophilic vinylic substitution. In these reactions, the nucleophile attacks one of the carbon atoms of the double bond, leading to the displacement of a chlorine atom.

With amines, the reaction typically proceeds to afford mono- or di-substituted products, depending on the stoichiometry and the nature of the amine. openochem.org Primary and secondary amines readily react to yield the corresponding amino-substituted tetrafluorocyclobutenes. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient double bond of the cyclobutene (B1205218) ring. organic-chemistry.orgwikipedia.org The reaction with cyclic secondary amines, such as piperazine, can lead to both mono- and di-N-substituted products. openochem.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

The reaction with sodium azide (B81097) introduces the azido (B1232118) functional group onto the cyclobutene ring, forming an azido-tetrafluorocyclobutene derivative. This reaction is a valuable method for the synthesis of fluorinated organic azides, which are precursors to a variety of other functional groups and can participate in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov The introduction of the azide group proceeds via a similar nucleophilic substitution mechanism. libretexts.orgpressbooks.pubnih.gov

Below is a data table summarizing the reaction of this compound with representative amines and azides.

| Nucleophile | Product | Reaction Type |

| Primary Amine (R-NH2) | 1-Amino-2-chloro-tetrafluorocyclobutene-1 | Nucleophilic Vinylic Substitution |

| Secondary Amine (R2NH) | 1-(Dialkylamino)-2-chloro-tetrafluorocyclobutene-1 | Nucleophilic Vinylic Substitution |

| Sodium Azide (NaN3) | 1-Azido-2-chloro-tetrafluorocyclobutene-1 | Nucleophilic Vinylic Substitution |

Free Radical Reactions (e.g., Atom Transfer Radical Addition)

This compound can participate in free radical reactions, notably Atom Transfer Radical Addition (ATRA). organic-chemistry.orglibretexts.orglibretexts.orgresearchgate.net In a typical ATRA reaction, a radical is generated from a precursor, and this radical adds to the double bond of the cyclobutene. The resulting radical intermediate then abstracts a halogen atom, typically chlorine, from another molecule of this compound or a different halogen source to propagate the radical chain. slideshare.netresearchgate.netumd.edu

The process is generally initiated by the homolytic cleavage of a bond, which can be induced by heat or ultraviolet light. slideshare.netumd.edunih.gov For instance, the C-Cl bond in this compound can undergo homolysis to generate a vinyl radical. This radical can then add across the double bond of an alkene, leading to the formation of a new carbon-carbon bond and a new radical species. The propagation step would then involve the abstraction of a chlorine atom by this new radical from another molecule of this compound, thus regenerating the vinyl radical and continuing the chain reaction. youtube.comnih.gov

A representative data table for the ATRA reaction of this compound with a generic alkene is provided below.

| Reactant | Radical Initiator | Product |

| Alkene (R-CH=CH2) | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | Adduct of cyclobutenyl radical and the alkene |

| Alkene (R-CH=CH2) | UV light (hν) | Adduct of cyclobutenyl radical and the alkene |

Cycloaddition Reactions and Ring Transformations

This compound is a potential substrate for [2+2] cycloaddition reactions, which are powerful methods for the synthesis of four-membered rings. libretexts.org These reactions can be initiated either thermally or photochemically. pressbooks.pubslideshare.netyoutube.com In a photochemical [2+2] cycloaddition, UV irradiation excites an electron in the cyclobutene, leading to the formation of an excited state that can react with an alkene to form a bicyclo[2.2.0]hexane derivative. pressbooks.publibretexts.org

Thermally, [2+2] cycloadditions with alkenes are generally forbidden by the Woodward-Hoffmann rules for a concerted suprafacial-suprafacial process. pressbooks.pub However, reactions with ketenes are thermally allowed and proceed readily. libretexts.orgyoutube.com The reaction of this compound with a ketene (B1206846) would be expected to yield a functionalized cyclobutane (B1203170) derivative containing a carbonyl group.

The table below illustrates potential [2+2] cycloaddition reactions of this compound.

| Reactant | Conditions | Product Type |

| Alkene | Photochemical (UV light) | Bicyclo[2.2.0]hexane derivative |

| Ketene | Thermal | Functionalized cyclobutane with a carbonyl group |

Under thermal conditions, this compound has the potential to undergo various rearrangements and isomerizations. thieme-connect.de One possible pathway is a ring-opening reaction to form a substituted butadiene derivative. This type of electrocyclic reaction is common for cyclobutene systems and is governed by the Woodward-Hoffmann rules. Another possibility is isomerization to a different cyclobutene isomer or a cyclopropane (B1198618) derivative. nih.govnih.govresearchgate.net

The presence of halogen substituents can influence the stability and reactivity of the molecule, potentially leading to isomerization between cis and trans isomers if applicable, or migration of a halogen atom. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netrsc.org For instance, studies on similar halogenated small-ring compounds have shown that thermal energy can induce isomerization and rearrangement to more stable structures. mdpi.com

Catalytic Transformations Involving this compound

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. wikipedia.orgwikipedia.orglibretexts.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. umd.educhemrxiv.orgbeilstein-journals.org In these reactions, a palladium catalyst is typically used to couple the vinyl halide with an organometallic reagent. libretexts.orgresearchgate.net

In a Suzuki coupling , this compound would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.netlibretexts.orgmdpi.comnih.gov

The Stille coupling involves the reaction with an organotin compound, again catalyzed by palladium. openochem.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the cyclobutene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.orgresearchgate.netnih.govorganic-chemistry.org

Due to the electronic effects of the fluorine atoms, it is likely that one of the chlorine atoms would be more reactive than the other in these cross-coupling reactions, allowing for selective mono-substitution under controlled conditions.

The following table summarizes the key components of these cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid (R-B(OH)2) | Pd catalyst, Base | Aryl- or vinyl-substituted tetrafluorocyclobutene |

| Stille Coupling | Organostannane (R-SnBu3) | Pd catalyst | Aryl- or vinyl-substituted tetrafluorocyclobutene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted tetrafluorocyclobutene |

Selective Reductions and Hydrogenation Reactions

The reduction of this compound can proceed through several pathways, depending on the reagents and reaction conditions employed. The presence of both a carbon-carbon double bond and two carbon-chlorine bonds offers multiple sites for reaction, making selectivity a key challenge. The primary methods for reduction involve catalytic hydrogenation and reactions with metal hydrides.

Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or rhodium. These reactions can be highly selective. For instance, under mild conditions, the hydrogenation may selectively reduce the double bond to yield 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Under more forcing conditions, or with catalysts specifically chosen for their activity in C-Cl bond cleavage (hydrogenolysis), the chlorine atoms can be sequentially or fully replaced by hydrogen.

Studies on related chlorinated compounds, such as 1,2-dichloroethane (B1671644), show that bimetallic catalysts like Pt-Cu can be highly effective for hydrodechlorination, proceeding through a mechanism of sequential chlorine removal. osti.gov A similar approach can be applied to this compound, where the desired product can be tuned by modifying the catalyst and conditions. For example, a potential pathway could first involve the formation of a monochloro-tetrafluorocyclobutene intermediate, followed by complete dechlorination to yield tetrafluorocyclobutene or further hydrogenation to tetrafluorocyclobutane.

The table below outlines the plausible selective reduction products of this compound based on the type of transformation.

Table 1: Potential Products from Selective Reduction and Hydrogenation

| Reaction Type | Reagents/Catalyst | Potential Major Product | Bond(s) Transformed |

|---|---|---|---|

| Double Bond Hydrogenation | H₂, Pd/C (mild conditions) | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | C=C |

| Selective Hydrogenolysis | H₂, Pt-Cu alloy catalyst | 1-Chloro-3,3,4,4-tetrafluorocyclobutene-1 | One C-Cl |

| Complete Hydrogenolysis | H₂, Pd/C (forcing conditions) | 3,3,4,4-Tetrafluorocyclobutene-1 | Both C-Cl |

Theoretical Studies of Reaction Pathways and Transition States

Theoretical and computational chemistry provide powerful tools for investigating the complex reaction mechanisms of halogenated compounds like this compound. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely mechanistic routes. nih.gov

For a given reaction, a potential energy surface (PES) can be constructed. The lowest energy path along this surface represents the most probable reaction mechanism. For example, in the study of the degradation of 1,2-dichloroethane on cerium(IV) oxide surfaces, DFT calculations identified the lowest energy reaction pathway as proceeding via the sequential breaking of the two C-Cl bonds. beilstein-journals.org This type of analysis is crucial for understanding how this compound might interact with catalysts or other reagents, allowing researchers to predict reaction outcomes and design more efficient synthetic protocols. These computational studies can reveal whether a reaction is likely to proceed via a concerted mechanism, where bonds are broken and formed simultaneously, or a stepwise mechanism involving discrete intermediates.

Computational Elucidation of Reaction Kinetics and Energetics

For instance, in a theoretical investigation of a rhodium-catalyzed cycloaddition reaction, DFT calculations were used to map the energetic profile. nih.gov The study revealed that the initial coordination of the catalyst was exergonic, while the subsequent cycloaddition step represented the rate-determining step with a specific activation barrier. nih.gov This level of detail helps in optimizing reaction conditions such as temperature, as a higher temperature can provide the necessary energy to overcome the activation barrier.

The following table, based on data for a representative cycloaddition reaction, illustrates how computational methods provide key energetic data. nih.gov

Table 2: Illustrative Energetic Data from a DFT-Calculated Reaction Pathway

| Reaction Step | Description | Calculated Gibbs Energy Barrier (ΔG‡) | Process Energetics | Computational Method |

|---|---|---|---|---|

| 1 | Catalyst-Diyne Coordination | Low | Favorable | DFT |

| 2 | C₇₀ Coordination | 9.5 kcal/mol | Exergonic (-16.7 kcal/mol) | DFT |

| 3 | Cycloaddition (Rate-Determining Step) | 25.7 kcal/mol | Endergonic | DFT |

Understanding Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference of a reaction to occur at one position or orientation over another, leading to the formation of one constitutional isomer as the major product. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational studies are exceptionally useful for predicting and explaining both phenomena.

When this compound undergoes a reaction, such as a cycloaddition or a nucleophilic substitution, there may be multiple possible isomeric products. For example, in a reaction with an unsymmetrical diene, the diene could add in two different orientations, leading to two different regioisomers. By calculating the activation energies for the transition states leading to each possible isomer, theoreticians can predict which product will be favored. The pathway with the lower activation energy barrier will be faster and thus yield the major product.

A computational study on the rhodium-catalyzed [2+2+2] cycloaddition with C₇₀ fullerene demonstrated this principle effectively. nih.gov The reaction could produce two different regioisomers (α-adduct and β-adduct). DFT calculations showed that the transition state leading to the α-adduct was lower in energy than the transition state for the β-adduct, correctly predicting that the α-adduct would be the major product observed experimentally. nih.gov

Table 3: Example of Computational Prediction of Regioselectivity

| Reaction Type | Potential Regioisomers | Calculated Transition State Energy Barrier (Relative) | Predicted Outcome |

|---|---|---|---|

| Rh(I)-catalyzed [2+2+2] Cycloaddition | α-adduct | 0 kcal/mol (Reference) | Major Product |

This approach allows scientists to understand the fundamental electronic and steric factors that control reaction outcomes, facilitating the design of highly selective syntheses.

Iv. Advanced Applications of 1,2 Dichlorotetrafluorocyclobutene 1 in Chemical Synthesis

Building Block for Fluoroorganic Compounds

The unique structural and electronic properties of 1,2-Dichlorotetrafluorocyclobutene-1 make it a significant building block in fluoroorganic chemistry. The presence of both a double bond and reactive chlorine atoms allows for a range of chemical transformations, leading to the introduction of the tetrafluorocyclobutene moiety into various organic frameworks.

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. mdpi.com Similarly, fluorinated compounds have found extensive use in the agrochemical industry, often leading to products with improved efficacy and environmental profiles. mdpi.comresearchgate.net

While the cyclobutane (B1203170) motif is recognized as an important structural element in drug discovery due to its ability to impart conformational rigidity, the direct application of this compound as a starting material in the synthesis of commercially available pharmaceuticals and agrochemicals is not extensively documented in publicly available literature. However, its derivatives, chiral fluorinated cyclobutane compounds, are considered valuable building blocks for creating a diverse range of molecules with potential biological activity. nih.gov

A significant application of this compound is its role as a precursor in the synthesis of aryl trifluorovinyl ethers (TFVEs). These TFVE monomers are the key components in the production of perfluorocyclobutane (PFCB) aromatic ether polymers, a class of materials known for their exceptional thermal stability, chemical resistance, and low dielectric constants. mdpi.comacs.org

The synthesis of TFVE monomers from this compound typically involves a two-step process:

Reaction with Phenols: this compound reacts with various phenols in the presence of a base. This reaction results in the substitution of the two chlorine atoms with phenoxy groups, forming a bis(phenoxy)tetrafluorocyclobutene intermediate.

Dehalogenation: The intermediate is then subjected to a dehalogenation process, typically using a reducing agent like zinc dust, to yield the desired aryl trifluorovinyl ether monomer.

These TFVE monomers can then undergo a thermally induced [2+2] cyclodimerization to form the characteristic perfluorocyclobutane ring structure of PFCB polymers. mdpi.com The versatility of this process allows for the incorporation of a wide variety of aromatic moieties, enabling the synthesis of a diverse range of PFCB polymers with tailored properties. acs.org

Hydrofluoroolefins (HFOs) are a newer generation of refrigerants with low global warming potential (GWP) compared to hydrofluorocarbons (HFCs). beilstein-journals.org While various synthetic routes to HFOs have been developed, the direct use of this compound as an intermediate in the large-scale production of common HFOs is not a widely reported method. The synthesis of some HFOs, such as 1,2-difluoroethylene (HFO-1132), has been documented to proceed from precursors like 1,2-dichloro-1,2-difluoroethane, highlighting the general strategy of dehalogenation and dehydrohalogenation of saturated haloalkanes. beilstein-journals.org

Similarly, the synthesis of cyclic hydrofluorocarbons (c-HFCs) from fluorinated cyclobutene (B1205218) precursors is a plausible synthetic route. However, specific industrial processes starting from this compound are not extensively detailed in the available scientific literature.

Role in Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound serves as a foundational element for creating high-performance fluorinated polymers. Its ability to be transformed into polymerizable monomers is key to its utility in this field.

As previously discussed, this compound is a crucial precursor to aryl trifluorovinyl ether (TFVE) monomers. These monomers are then polymerized via a unique thermal [2+2] cycloaddition reaction to form perfluorocyclobutane (PFCB) aromatic ether polymers. mdpi.comacs.org This polymerization process is a step-growth mechanism that does not require any initiators or catalysts. mdpi.com

The resulting PFCB polymers possess a unique combination of properties that make them suitable for a variety of high-tech applications, including as materials for optical waveguides, low-dielectric substrates for microelectronics, and advanced composite matrices. mdpi.comacs.org

Table 1: Examples of TFVE Monomers Derived from Phenols

| Phenol Precursor | Resulting TFVE Monomer |

| Phenol | Phenyl trifluorovinyl ether |

| 4,4'-Biphenol | 4,4'-Bis(trifluorovinyloxy)biphenyl |

| Bisphenol A | 2,2-Bis(4-trifluorovinyloxyphenyl)propane |

This table presents a selection of potential TFVE monomers that can be synthesized from the reaction of this compound with the corresponding phenols, followed by dehalogenation.

The incorporation of the rigid and bulky perfluorocyclobutyl (PFCB) group into a polymer backbone can significantly impact its material properties, most notably its glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net

By serving as a precursor to PFCB-containing polymers, this compound plays an indirect but crucial role in enhancing the thermal properties of materials. Research has shown that the introduction of PFCB moieties into polymer structures can lead to a substantial increase in their Tg. researchgate.netresearchgate.net For instance, crosslinked poly(methyl methacrylate) (PMMA) containing PFCB aryl ether crosslinking units exhibited a significant increase in its thermal decomposition temperature and the disappearance of its Tg in differential scanning calorimetry (DSC) tests, indicating a highly stable network structure. researchgate.net

This enhancement in Tg is attributed to the rigid and sterically hindered nature of the PFCB ring, which restricts the segmental motion of the polymer chains. This makes PFCB-containing polymers attractive for applications requiring high thermal stability and dimensional integrity at elevated temperatures. mdpi.comacs.org

V. Computational Chemistry and Theoretical Investigations of 1,2 Dichlorotetrafluorocyclobutene 1

Quantum Mechanical Studies

Quantum mechanical methods are employed to investigate the fundamental electronic and structural properties of a molecule. These calculations provide a static picture of the molecule, focusing on its lowest energy state.

Topological real-space analysis of the electron density can be used to rationalize the effects of halogenation on the molecular structure of cyclobutene (B1205218) derivatives. acs.org These studies help in understanding how the electron-withdrawing nature of the halogens affects the bond lengths and angles within the four-membered ring.

Molecular geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1,2-Dichlorotetrafluorocyclobutene-1, studies combining gas-phase electron diffraction and ab initio calculations have determined its key structural parameters. acs.org The diffraction results are consistent with a molecule of C₂ symmetry. acs.org

A scaled quantum mechanical (SQM) quadratic force field has also been derived from these calculations to predict the molecule's vibrational frequencies. acs.org These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. nih.govnih.gov Discrepancies between calculated wavenumbers and literature values can point to areas where the theoretical model may need refinement. acs.org

| Bond Distances (rg/Å) | Bond Angles (∠α/°) | ||

|---|---|---|---|

| r(C=C) | 1.359 (9) | ∠(F-C-F) | 108.2 (4) |

| r(C-F) | 1.340 (2) | ∠(C=C-C) | 94.6 (2) |

| r(=C-C-) | 1.500 (6) | ∠(C=C-Cl) | 133.9 (3) |

| r(-C-C-) | 1.599 (10) | ∠(-C-C-F) | 114.5 (6) |

| r(C-Cl) | 1.687 (3) |

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemistry methods used to solve the electronic structure of molecules. Ab initio methods are based on first principles without the use of experimental data, while DFT methods use the electron density to calculate the molecule's energy. researchgate.net

The structure of this compound has been optimized using ab initio calculations at the Hartree-Fock/Self-Consistent Field (HF/SCF) 6-31G* level. acs.org These calculations provided the theoretical geometry and quadratic force field for the molecule. acs.org Notably, a key finding from this research was that the ab initio structure optimization did not successfully replicate the large splitting observed experimentally between the lengths of the two different types of C-C single bonds (C1-C4 and C2-C3). acs.orgacs.org This suggests that higher levels of theory or different computational approaches might be necessary to fully capture the subtle electronic effects within the strained ring system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior and thermodynamic properties of a system.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. vlabs.ac.in For a cyclic molecule like this compound, this involves analyzing the puckering of the four-membered ring. MD simulations can be used to explore the potential energy surface associated with this ring puckering to identify the most stable conformations.

In a liquid or solid phase, MD simulations are crucial for studying intermolecular interactions. For polar molecules like this, these interactions would be dominated by dipole-dipole forces and van der Waals forces. Studies on analogous halogenated compounds, such as 1,1,1,2-tetrafluoroethane, demonstrate how MD can be used to precisely annotate the nature and network of intermolecular interactions, providing a detailed picture of the liquid's structural behavior. nih.govnih.gov

In condensed phases (liquid or solid), the collective behavior of molecules determines the material's bulk properties. MD simulations can model this dynamic behavior, revealing how molecules pack together and move in relation to one another. For instance, simulations of liquid 1,2-dichloroethane (B1671644) under external electric fields have shown that field strength can significantly alter the population of molecular conformers (gauche vs. trans). nih.gov

Thermodynamic and Kinetic Calculations

Theoretical calculations are instrumental in quantifying the thermodynamic stability and kinetic reactivity of this compound. These methods allow for the exploration of reaction mechanisms and energy landscapes that can be difficult to access experimentally.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. purdue.edu It represents the energy barrier that reactants must overcome to transform into products, and it is a critical factor in determining the reaction rate. purdue.eduunizin.org The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation. libretexts.org Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can model the transition state of a reaction, which is the highest energy point on the reaction pathway. unizin.orgunizin.org The energy difference between the reactants and the transition state yields the activation energy. unizin.org

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic quantity that indicates the stability of a molecule. Computational chemistry offers reliable methods to predict the enthalpy of formation for molecules like this compound, especially when experimental calorimetric data is unavailable.

The enthalpy of reaction (ΔrH°) for a process involving this compound can be calculated using the enthalpies of formation of the reactants and products. This value determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). While specific, computationally-derived enthalpy of formation values for this compound are not readily found in broad surveys, data for structurally related compounds are available and provide context.

Table 1: Standard Liquid Phase Enthalpy of Formation for Related Chloro-Fluoro Alkanes and Alkenes

| Compound | Formula | ΔfH° (liquid) (kJ/mol) |

|---|---|---|

| 1,2-Dichloroethane | C₂H₄Cl₂ | -165.8 ± 0.5 |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane | C₂Cl₂F₄ | -882.2 ± 3.5 |

This table presents data for related compounds to provide a comparative context for the thermodynamic properties of chloro-fluoro carbons. The data is sourced from various thermochemical databases. anl.govchemeo.comnist.gov

Reactions are often carried out in a solvent, which can significantly influence their energetics and mechanisms. slideshare.net Solvation refers to the stabilizing interaction between solute molecules and solvent molecules. slideshare.net Computational models, particularly those employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, can quantify these effects.

The polarity of the solvent and its ability to form interactions such as hydrogen bonds can alter the energies of reactants, products, and, most importantly, the transition state. nih.gov For reactions involving polar or charged intermediates, polar solvents can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent might be preferred. For this compound, theoretical studies on solvation would be critical for predicting its reactivity in different solvent environments, however, specific computational studies focusing on the solvation effects for this particular compound are not widely published.

Spectroscopic Property Prediction and Interpretation

Computational quantum chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. These predictions are invaluable for identifying molecular structures and understanding their electronic and vibrational properties.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding IR intensities, providing a theoretical spectrum that can be compared with experimental data. For this compound, a study of its vibrational spectra (Infrared and Raman) assigned the fundamental frequencies assuming C₂ᵥ symmetry. documentsdelivered.com These experimental findings are supported by ab initio calculations that derive a scaled quantum mechanical (SQM) force field to compute the vibrational wavenumbers. acs.org

Table 2: Selected Calculated and Observed Vibrational Frequencies (cm⁻¹) for this compound

| Assignment | Calculated (SQM 6-31G*) | Observed (Gas-phase IR) |

|---|---|---|

| C=C stretch | 1667 | 1665 |

| CH₂ scissoring | 1361 | 1361 |

| C-F stretch | 1269 | 1272 |

| C-F stretch | 1184 | 1190 |

| C-C stretch | 967 | 968 |

| C-Cl stretch | 733 | 733 |

Data sourced from a gas-phase electron-diffraction and ab initio study. acs.org The table shows a strong correlation between the computationally predicted and experimentally observed frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Theoretical methods can predict NMR chemical shifts (e.g., ¹³C, ¹⁹F) and spin-spin coupling constants. While experimental ¹⁹F NMR studies have been performed on this compound, detailed computational predictions of its NMR parameters are not broadly reported in primary literature databases. acs.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculations can predict the wavelength of maximum absorption (λₘₐₓ), which is useful for identifying chromophores within a molecule. nih.gov While machine learning and computational tools like UV-adVISor exist for predicting spectra, specific TD-DFT or other predictive studies for this compound are not highlighted in the surveyed literature. nih.govcollaborationspharma.com

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions. While computational methods can help predict fragmentation patterns, detailed theoretical predictions for the mass spectrum of this compound are not commonly published.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dichloroethane |

| 1,2-dichloro-1,1,2,2-tetrafluoroethane |

| (E)-1,2-Dichloroethene |

| cis-1,2-difluoroethene |

| Hexachlorobutadiene |

| Propene |

| 2-Bromopropane |

| Hydroxide |

| Water |

Vii. Environmental and Toxicological Considerations in Research on 1,2 Dichlorotetrafluorocyclobutene 1

Environmental Fate and Transport Studies (e.g., Atmospheric Chemistry)

Understanding the environmental fate and transport of a chemical involves examining its movement through and persistence in various environmental compartments, including air, water, and soil. cdc.gov For halogenated compounds like 1,2-Dichlorotetrafluorocyclobutene-1, these studies are particularly important due to the known persistence of many organofluorine and organochlorine substances. nih.govwikipedia.org

Research into the environmental fate of similar substances, such as other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), indicates that their physical and chemical properties, like vapor pressure and solubility, are key determinants of their distribution. cdc.govepa.gov For instance, compounds with high vapor pressure tend to volatilize into the atmosphere, where they can be transported over long distances. cdc.gov The atmospheric chemistry of such compounds is a major focus, with studies centered on their reactivity with atmospheric oxidants like hydroxyl radicals (•OH), which is a primary degradation route in the troposphere. cdc.govcdc.gov The persistence of many fluorinated compounds is attributed to the strength of the carbon-fluorine bond. nih.govwikipedia.org

The potential for this compound to persist in the environment is a significant concern, as many polyfluorinated substances are known to be highly resistant to degradation, leading to their accumulation. nih.gov The history of polychlorinated compounds serves as a clear example of the risks associated with persistent organic pollutants. nih.gov

Degradation Pathways and By-product Formation

Research on the degradation of this compound would investigate both abiotic and biotic pathways. While many synthetic halogenated chemicals are recalcitrant, microorganisms have evolved a wide array of enzymes and pathways to break down such compounds. nih.govnih.gov

Biotic Degradation: Microbial degradation of halogenated compounds often involves dehalogenation, where the halogen atom is removed from the molecule. nih.govnih.gov This can occur under both aerobic and anaerobic conditions. For example, studies on 1,2-dichloroethane (B1671644) have shown that it can be degraded by certain bacteria that use it as a sole carbon and energy source. nih.gov The process often starts with a hydrolytic dehalogenation step. nih.gov In anaerobic environments, reductive dechlorination is a key pathway for chlorinated compounds. researchgate.netnih.gov Research has identified specific bacteria, such as Acetobacterium wieringae, capable of dechlorinating 1,2-dichloroethane to ethene. nih.gov Given the structure of this compound, research would likely explore if similar microbial processes can cleave its carbon-chlorine or carbon-fluorine bonds.

Abiotic Degradation: Abiotic degradation pathways, such as photolysis, could also be significant, particularly in the atmosphere. epa.gov The presence of a double bond in the cyclobutene (B1205218) ring might make it susceptible to attack by atmospheric species like ozone or hydroxyl radicals. cdc.gov

The formation of degradation by-products is a critical aspect of these studies. The breakdown of complex halogenated molecules can sometimes result in the formation of other persistent or toxic substances. ncert.nic.in For example, the oxidation of some chlorinated hydrocarbons can produce phosgene, a highly toxic gas. nj.gov Therefore, identifying the intermediate and final products of the degradation of this compound is a key research objective.

Research into Potential Ecological Impacts

The potential ecological impact of this compound would be assessed through ecotoxicological studies on various organisms. These studies help determine the concentrations at which a substance may be harmful to wildlife and ecosystem health.

Aquatic toxicity is a major area of investigation for industrial chemicals. nih.gov Standardized tests are conducted on representative aquatic organisms, such as bacteria, algae, invertebrates (like Daphnia), and fish, to determine acute and chronic toxicity. nih.gov For example, research on certain alkylphenols has demonstrated varying levels of toxicity across different species, with marine bacteria sometimes being orders of magnitude more sensitive than organisms at higher trophic levels. nih.gov

Given the persistence of many organofluorine compounds, there is also a focus on their potential for bioaccumulation. wikipedia.org Bioaccumulation is the process by which chemicals build up in an organism over time. Compounds that are lipophilic (fat-soluble) tend to have a higher potential for bioaccumulation. While some fluorinated compounds like certain halogenated ethers are not considered highly bioaccumulative due to their volatility, others like perfluorooctanesulfonic acid (PFOS) are known to be persistent and bioaccumulative. wikipedia.orgwikipedia.org

The potential for this compound to harm the stratospheric ozone layer would also be a critical area of research, given its chlorine content. Chlorofluorocarbons (CFCs) have been largely phased out due to their potent ozone-depleting effects. wikipedia.org

Toxicological Research Methodologies

To assess the potential human health effects of this compound, a variety of toxicological research methodologies are employed. These are guided by established protocols from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR). cdc.gov These methodologies can be broadly categorized into in vitro, in vivo, and exposure pathway analyses.

In Vitro Studies: These studies are conducted on cells or tissues in a controlled laboratory setting (e.g., in a test tube or petri dish). They are often used as an initial screening tool to identify potential toxicity. For genotoxicity (the potential to damage genetic material), a standard battery of in vitro tests is often performed. This can include bacterial reverse mutation assays (e.g., Ames test) and chromosomal aberration assays in mammalian cell lines. nih.gov For example, studies on the compound dichlorvos (B1670471) showed it to be genotoxic in in vitro assays at high concentrations. nih.gov

In Vivo Studies: These studies are conducted in living organisms, most commonly in laboratory animals like rats and mice, to understand the effects of a substance on a whole biological system. nih.gov These studies are essential for observing complex systemic effects that cannot be replicated in vitro. They can involve different routes of exposure (oral, inhalation, dermal) and durations (acute, subchronic, chronic) to identify target organs for toxicity and to determine dose-response relationships. nih.govnih.govcdc.gov For instance, in vivo studies on 1,1-dichloro-1-fluoroethane (B156305) in rats identified the testes as a target organ. nih.gov Similarly, research on 1,2-dichloroethane demonstrated that the route of administration can significantly impact its genotoxicity and carcinogenicity. nih.gov

Table 1: Examples of Toxicological Studies for Halogenated Compounds

| Study Type | Methodology | Example Endpoint Measured | Relevance |

|---|---|---|---|

| In Vitro | Ames Test (Salmonella typhimurium) | Gene mutations | Assesses mutagenic potential. nih.gov |

| In Vitro | Chromosomal Aberration Test (e.g., CHO cells) | Structural chromosome damage | Assesses clastogenic potential. nih.gov |

| In Vivo | Acute Inhalation Study (Rats) | LC50 (Lethal Concentration, 50%) | Determines short-term lethal toxicity. cdc.gov |

| In Vivo | Subchronic Oral Gavage Study (Mice) | Organ weight changes, histopathology | Identifies target organs for toxicity over intermediate duration. nih.gov |

| In Vivo | Chronic Inhalation Study (Rats) | Tumor incidence | Evaluates carcinogenic potential over a lifetime. nih.gov |

| In Vivo | Mouse Micronucleus Assay | Formation of micronuclei in red blood cells | Assesses chromosomal damage in a living animal. nih.gov |

This table is illustrative and provides examples of common toxicological assays. Specific findings would be unique to the compound being tested.

Exposure pathway analysis is a critical component of a human health risk assessment. It identifies how a chemical can move from a source to a human receptor. cdc.gov A complete exposure pathway consists of a source, a release and transport mechanism, a point of exposure where people can come into contact with the chemical, and an exposure route (e.g., inhalation, ingestion, dermal contact). cdc.gov

For an industrial chemical like this compound, potential exposure pathways for workers in manufacturing or processing facilities would be a primary concern. ciemat.esepa.gov This would involve inhalation of vapors and potential dermal contact. masterorganicchemistry.com For the general population, exposure could potentially occur through the release of the compound into the environment, leading to contamination of air, water, or soil. cdc.govcdc.govmasterorganicchemistry.com For example, volatile organic compounds can be released from industrial sites and contaminate nearby air, or they can leach from waste sites into groundwater, which may be used for drinking. cdc.govcdc.gov

Table 2: Components of an Exposure Pathway Assessment

| Component | Description | Example for a Halogenated Solvent |

|---|---|---|

| Source | The origin of the chemical release. | An industrial facility using the solvent for degreasing. epa.gov |

| Environmental Fate and Transport | How the chemical moves and persists in the environment. | Volatilization into the air and transport by wind; leaching into groundwater. cdc.govcdc.gov |

| Exposure Point | The specific location where human contact occurs. | The air in a community downwind of the facility; a private well drawing contaminated groundwater. masterorganicchemistry.com |

| Exposure Route | How the chemical enters the body. | Inhalation of contaminated air; ingestion of contaminated drinking water; dermal contact during showering. masterorganicchemistry.com |

| Exposed Population | The group of people who are or could be exposed. | Workers at the facility; residents of the nearby community. ciemat.esmasterorganicchemistry.com |

This table outlines the general framework for an exposure pathway analysis.

Viii. Future Directions and Emerging Research Avenues for 1,2 Dichlorotetrafluorocyclobutene 1

Development of Novel Catalysts and Reagents for Enhanced Selectivity and Efficiency

Future progress in the utilization of 1,2-Dichlorotetrafluorocyclobutene-1 hinges on the development of sophisticated catalytic systems that can control the chemo-, regio-, and stereoselectivity of its reactions. While research specific to this compound is nascent, strategies applied to other fluorinated alkenes and cyclobutenes provide a clear roadmap.

Research will likely focus on:

Transition Metal Catalysis : Earth-abundant metals like cobalt have proven effective in catalyzing [2+2] cycloadditions to form cyclobutenes. researchgate.net Future work could involve designing cobalt or rhodium catalysts to mediate reactions of this compound with various alkynes and alkenes, enabling the construction of complex polycyclic systems. researchgate.netresearchgate.net Rhodium-catalyzed asymmetric hydroboration, successful with gem-difluorinated cyclobutenes, could be adapted to introduce boryl groups with high enantioselectivity, creating chiral building blocks. researchgate.net

Organocatalysis : Chiral organocatalysts, such as cinchona-based squaramides, have been used for enantioselective Michael additions to cyclobutene (B1205218) systems. researchgate.net Applying these acid-base catalysts could facilitate stereocontrolled additions of nucleophiles to the double bond of this compound.

Novel Fluorinating and Derivatizing Reagents : While already heavily fluorinated, selective transformations are key. Reagents like Selectfluor have been used for the divergent fluorination of alkylidenecyclobutanes, yielding various products while keeping the ring intact. bohrium.com Exploring such electrophilic fluorination reagents could lead to new polyfluorinated cyclobutane (B1203170) derivatives with unique properties. bohrium.comnumberanalytics.com

Table 1: Potential Catalytic Systems for Future Research

| Catalyst/Reagent Class | Potential Reaction Type | Objective | Relevant Finding |

|---|---|---|---|

| Rhodium-based Catalysts | Asymmetric Hydroboration | Creation of chiral borylated cyclobutane building blocks. | Successfully applied to gem-difluorinated cyclobutenes for excellent regio- and enantioselectivity. researchgate.net |

| Cobalt-based Catalysts | [2+2] Cycloaddition | Synthesis of novel, highly functionalized cyclobutene and cyclobutane derivatives. | Effective for intermolecular reductive coupling of alkenes and alkynes. researchgate.netresearchgate.net |

| Chiral Squaramide Organocatalysts | Enantioselective Michael Addition | Stereocontrolled addition of nucleophiles (e.g., thiols, amines). | Demonstrated high yield and enantioselectivity for thio-cyclobutanes. researchgate.net |

| Selectfluor | Electrophilic Fluorination/Difunctionalization | Synthesis of diverse fluoro-functionalized cyclobutanes (e.g., fluorohydrins, fluoroethers). | Enables fluorination of alkylidenecyclobutanes without ring-opening. bohrium.com |

Exploration of New Synthetic Transformations and Derivatizations

This compound is a versatile precursor, and future research will undoubtedly uncover new synthetic pathways to expand its chemical space. Its reactivity allows for transformations that can modify the ring structure, the double bond, and the existing substituents.

Key research avenues include:

Nucleophilic Substitution Reactions : The vinylic chlorine atoms are susceptible to substitution. Studies on similar fluoroalkenes show that reactions with thiols can lead to mono- or di-substituted products, a reactivity that could be exploited to introduce a wide range of functional groups. researchgate.net

Cycloaddition and Ring-Opening Reactions : The strained double bond is a prime candidate for cycloaddition reactions. Furthermore, gem-difluorinated cyclobutane products derived from it could serve as "CF2" synthons in transition metal-catalyzed cycloadditions, leading to mono-fluorinated cyclopentenes and other carbocycles. researchgate.net

Oligomerization : Perfluorocyclobutene is known to form dimers and trimers in the presence of reagents like pyridine, with the resulting dimers capable of forming stable carbanions. rsc.org Investigating similar reactions with this compound could lead to novel oligomeric structures with applications in polymer science.

Derivatization for Bioactive Molecules : The synthesis of chiral fluorinated cyclobutane derivatives is a challenging but important goal in medicinal chemistry. researchgate.netbohrium.com Using this compound as a starting point for multi-step syntheses, including asymmetric reactions like Mannich additions or allylic alkylations, could produce novel fluorinated amino compounds and other structures with potential biological activity. mdpi.com

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry is an indispensable tool for predicting reactivity and elucidating complex reaction mechanisms, thereby guiding experimental efforts. researchgate.netscirp.org For this compound, theoretical studies can provide profound insights where experimental data is lacking.

Future computational work should focus on:

Density Functional Theory (DFT) Studies : DFT calculations can be used to model the potential energy surfaces of reactions involving this compound. nih.gov This can predict whether a reaction will proceed via a stepwise or concerted mechanism, for instance in cycloadditions or reactions with carbenes. nih.govscholarsresearchlibrary.com It can also rationalize the reactivity of the C=C double bond versus the C-Cl bonds.

Mechanism Prediction : Computational methods can explore reaction pathways to identify likely products and unstable intermediates. researchgate.net For example, modeling a "halogen dance" reaction could predict the feasibility of isomerizing the chlorine atoms around the ring under basic conditions. nih.gov

Free-Energy Perturbation (FEP) : Techniques like FEP can be used for "computational fluorine scanning" to predict how additional fluorination or other substitutions would affect properties like binding affinity to a biological target, which is invaluable for drug design. nih.gov

Table 2: Focus Areas for Computational Modeling

| Computational Method | Research Goal | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., cycloaddition, substitution). | Determination of transition state energies and reaction pathways, confirming stepwise vs. concerted nature. nih.govnih.gov |

| Quantum Chemistry (e.g., Hartree-Fock) | Analyze electronic structure and reactivity indices. | Prediction of molecular stability, polarity, and sites for electrophilic/nucleophilic attack. emerginginvestigators.org |

| Automated Reaction Path Searching (e.g., SC-AFIR) | Discover novel, unintended, or competitive reaction pathways. | Identification of potential side products or new multicomponent reactions. researchgate.net |

| Free-Energy Perturbation (FEP) | Predict the effect of derivatization on binding affinity. | Guidance for designing derivatives with enhanced pharmaceutical properties. nih.gov |

Applications in Emerging Technologies (e.g., Smart Materials, Niche Chemical Synthesis)

The unique combination of a cyclobutane frame and heavy halogenation makes this compound a promising building block for advanced materials and specialized chemical synthesis.

Potential future applications include:

Fluorinated Polymers and Smart Materials : Fluorinated polymers are known for their high thermal stability and chemical resistance. numberanalytics.com this compound can be a monomer for producing perfluorocyclobutane (PFCB) aromatic ether polymers or other fluoropolymers. These materials could find use in advanced electronics or as matrices for smart materials, where stimuli-responsive properties are desired. researchgate.net For example, incorporating this motif could lead to novel thermochromic or piezoelectric materials.

Niche Chemical Synthesis : As a polyfunctional molecule, it serves as a versatile intermediate for organofluorine chemistry. numberanalytics.com Its derivatives could be precursors to complex fluorinated molecules that are difficult to synthesize by other means, including fluorinated analogs of natural products or specialized ligands for catalysis. researchgate.net

Agrochemicals and Pharmaceuticals : The incorporation of fluorinated cyclobutane motifs is of growing interest in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. bohrium.com Future research could see derivatives of this compound being developed as scaffolds for new agrochemicals or pharmaceuticals.

Comprehensive Environmental Impact Assessments and Mitigation Strategies

The high stability of the carbon-fluorine bond raises significant environmental concerns regarding the persistence of organofluorine compounds. nih.gov A proactive approach to understanding and mitigating the environmental impact of this compound and its derivatives is essential.

Critical research areas are:

Environmental Fate and Transport : Studies are needed to determine how the compound partitions in the environment (air, water, soil). Given its likely volatility, its atmospheric lifetime and degradation pathways, particularly reactions with hydroxyl radicals, must be investigated. nih.gov

Biodegradation Potential : While the C-F bond is notoriously resistant to cleavage, microorganisms can degrade some organofluorine compounds. nih.govdtic.milresearchgate.net Research should investigate whether microbes can transform or mineralize this compound, potentially by first attacking the less stable C-Cl bonds or the double bond. nih.gov

Toxicity of Breakdown Products : It is crucial to identify any potential degradation products and assess their toxicity and persistence. The atmospheric degradation of other fluorinated compounds is known to produce trifluoroacetic acid, a persistent and water-soluble substance. scholarsresearchlibrary.com

Mitigation and Remediation Strategies : Given the potential for persistence, research into "destruction" technologies is vital. A promising new method involves mechanochemistry, where milling PFAS compounds with phosphate (B84403) salts not only breaks them down but also allows for the recovery of valuable fluoride, turning a waste problem into a resource. courthousenews.com Assessing the applicability of such methods to this compound waste streams would be a significant step toward sustainable fluorine chemistry. courthousenews.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.